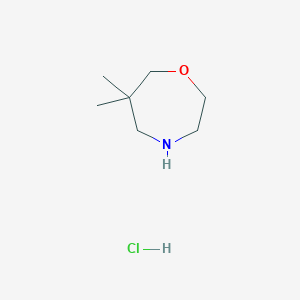

6,6-Dimethyl-1,4-oxazepane hydrochloride

Description

Overview of Seven-Membered Nitrogen-Oxygen Heterocycles in Synthetic Chemistry

Seven-membered heterocycles, cyclic compounds containing atoms of at least two different elements in a seven-membered ring, are a significant class of molecules in synthetic and medicinal chemistry. Those incorporating both nitrogen and oxygen atoms, such as oxazepanes, are of particular interest due to their prevalence in biologically active compounds. These structures are integral to the development of pharmaceuticals, agrochemicals, and materials science.

The unique three-dimensional architecture of seven-membered rings allows them to interact with biological targets in ways that smaller, more common five- and six-membered rings cannot. This structural diversity makes them valuable scaffolds in drug discovery. A wide range of biological activities has been associated with seven-membered N,O-heterocycles, including anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. Their utility as synthetic intermediates further cements their importance in heterocyclic research, driving continuous development of novel synthetic methodologies.

Historical Context of Oxazepane Ring System Synthesis and Derivatization

The exploration of oxazepine derivatives dates back to the mid-20th century, with some being introduced for therapeutic use as early as 1965 for conditions characterized by anxiety and tension. researchgate.net Early synthetic routes to oxazepane rings were often multi-step procedures requiring numerous protection and deprotection steps, making the synthesis of these simple structures challenging.

Over the decades, synthetic chemistry has advanced to provide more efficient methods for constructing the oxazepane core. Key strategies for the synthesis of seven-membered heterocycles include:

Ring Closure Reactions: Formation of the ring from a linear precursor.

Ring Expansion Reactions: Increasing the size of a smaller ring.

Cycloaddition Reactions: Combining two or more molecules to form the ring.

More recently, methodologies such as regio- and stereoselective 7-endo cyclization have been developed, offering expedient and efficient pathways to chiral, polysubstituted oxazepanes. These modern techniques have significantly improved access to diverse oxazepane derivatives for further study and application.

Classification and Nomenclature of Oxazepane Isomers with Emphasis on 1,4-Oxazepane (B1358080)

Oxazepanes are saturated seven-membered rings containing one oxygen atom, one nitrogen atom, and five carbon atoms. The classification of oxazepane isomers is determined by the relative positions of the nitrogen and oxygen heteroatoms within the ring.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the naming of such heterocycles often employs replacement nomenclature, where an "oxa" prefix denotes the replacement of a carbon atom with an oxygen atom in a parent hydride ring. wikipedia.org The numbering of the ring starts from the oxygen atom (position 1) and proceeds towards the nitrogen atom.

| Isomer Name | Heteroatom Positions |

| 1,2-Oxazepane | Oxygen at 1, Nitrogen at 2 |

| 1,3-Oxazepane | Oxygen at 1, Nitrogen at 3 |

| 1,4-Oxazepane | Oxygen at 1, Nitrogen at 4 |

The focus of this article, 1,4-oxazepane , has the oxygen and nitrogen atoms separated by two carbon atoms on each side of the ring. This specific arrangement is designated in chemical classification systems, such as those used in patents, under codes like C07D267/08, which specifies seven-membered rings with heteroatoms in the 1 and 4 positions.

Academic Research Relevance of Substituted 1,4-Oxazepanes, including Dihydro and Tetrahydro Derivatives

Substituted 1,4-oxazepanes are a focal point of significant academic and industrial research due to their potential as therapeutic agents. The fully saturated (tetrahydro) 1,4-oxazepane scaffold and its partially unsaturated (dihydro) counterparts, such as benzoxazepines, are privileged structures in medicinal chemistry.

Research has demonstrated that derivatives of the 1,4-oxazepane ring system exhibit a broad spectrum of pharmacological activities. For instance, specific substituted 1,4-oxazepanes have been synthesized and investigated as selective ligands for the dopamine (B1211576) D₄ receptor, which is a target for antipsychotic drugs. nih.gov Furthermore, a series of 6-amino-1,4-oxazepane-3,5-dione derivatives were designed as novel broad-spectrum anticonvulsants. nih.gov The synthesis of fused-ring systems, such as benzo-1,4-oxazepines, is also an active area of investigation, with these compounds showing promise as antidepressants and H1 receptor antagonists. mdpi.com

Rationale for Focused Academic Inquiry into 6,6-Dimethyl-1,4-oxazepane (B13288557) Hydrochloride

The Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 6-position is a well-known motif in medicinal chemistry. researchgate.net This structural element is often introduced to:

Improve Pharmacokinetic Properties: The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation and thereby increasing the compound's half-life in the body. scienceopen.com

Enhance Potency and Selectivity: By restricting the conformational flexibility of the seven-membered ring, the gem-dimethyl group can lock the molecule into a "bioactive conformation" that binds more effectively and selectively to its biological target. acs.orgnih.gov This can lead to increased potency.

Increase Lipophilicity: The methyl groups can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes.

The Hydrochloride Salt: The compound is specified as a hydrochloride salt. In pharmaceutical development, basic compounds containing amine groups are frequently converted into hydrochloride salts. pharmaoffer.com This is done for several critical reasons:

Enhanced Solubility: Hydrochloride salts are typically much more soluble in water than their free-base counterparts. pharmainfonepal.comsilicon.fr This is crucial for ensuring the compound dissolves in gastrointestinal fluids for absorption.

Improved Stability: The salt form, by protonating the amine, makes the compound more stable and less prone to oxidative degradation, leading to a longer shelf-life. pharmainfonepal.commljdental.com

Better Handling Properties: Salts are often crystalline solids, which are easier to purify, handle, and formulate into solid dosage forms like tablets compared to free bases that may be oils or less stable solids. pharmainfonepal.com

Therefore, the focused academic inquiry into 6,6-Dimethyl-1,4-oxazepane hydrochloride is driven by a rational drug design strategy. It combines the biologically relevant 1,4-oxazepane scaffold with a gem-dimethyl group to potentially enhance metabolic stability and potency, and formulates it as a hydrochloride salt to improve its pharmaceutical properties for potential therapeutic application.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6,6-dimethyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-4-9-6-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMPUJKJWXWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1,4 Oxazepane Ring System

Retrosynthetic Analysis Strategies Applicable to 6,6-Dimethyl-1,4-oxazepane (B13288557) Hydrochloride

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 6,6-Dimethyl-1,4-oxazepane hydrochloride, several logical disconnections can be proposed based on established synthetic reactions for forming heterocyclic rings.

Key retrosynthetic disconnections for the 1,4-oxazepane (B1358080) ring focus on the formation of either the C-O or C-N bonds.

C-O Bond Disconnection (Intramolecular Etherification): A primary strategy involves disconnecting the C7-O1 bond. This leads to a linear amino alcohol precursor. The forward reaction would be an intramolecular cyclization, such as a Williamson ether synthesis or a hydroalkoxylation reaction. For the target molecule, this precursor would be a substituted amino alcohol where the hydroxyl group is positioned to form the seven-membered ring.

C-N Bond Disconnection (Intramolecular Amination): Alternatively, disconnecting the N4-C5 bond suggests a precursor containing an alcohol and a leaving group, which would undergo intramolecular nucleophilic substitution by the amine. Another possibility is a reductive amination pathway from a suitable amino aldehyde or amino ketone precursor.

Alkynol-Based Disconnection: A more advanced strategy involves disconnecting the ring to reveal an alkynyl aminol precursor. This approach leverages the reactivity of the alkyne functionality for cyclization, as will be discussed in subsequent sections. The gem-dimethyl group would be incorporated into this linear precursor.

These retrosynthetic pathways guide the selection of appropriate starting materials and synthetic methods for the construction of the 6,6-Dimethyl-1,4-oxazepane ring.

Intramolecular Cyclization Approaches

The formation of the 1,4-oxazepane ring is predominantly achieved through intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts to form a cyclic compound.

The cyclization of alkynols (compounds containing both an alkyne and an alcohol group) has emerged as a powerful method for constructing oxygen-containing heterocycles, including 1,4-oxazepanes. acs.orgnih.gov These reactions often proceed with high stereoselectivity and offer a versatile route to complex cyclic systems.

A notable strategy for synthesizing 1,4-oxazepanes involves a Lewis acid-mediated hydroalkoxylation-reduction cascade of internal alkynols. acs.orgacs.org This method provides an expedient and stereoselective route to the desired heterocyclic ring. nih.gov

The reaction typically proceeds via a 7-endo-dig cyclization, where the hydroxyl group attacks the internal alkyne, activated by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). acs.org This initial hydroalkoxylation step forms a cyclic enol ether intermediate. Subsequent reduction of this intermediate, often in the same pot using a reducing agent like triethylsilane (Et3SiH), yields the saturated 1,4-oxazepane ring. acs.orgacs.org The use of a metal-free Lewis acid system is a key advantage of this methodology. acs.org

The scope of this reaction has been demonstrated for the synthesis of various substituted 1,4-oxazepanes. For instance, 2,7-disubstituted and 3,7-disubstituted 1,4-oxazepanes have been successfully synthesized with good yields and, in many cases, excellent diastereoselectivity. acs.org This approach is therefore highly relevant for the synthesis of 6,6-Dimethyl-1,4-oxazepane, where the gem-dimethyl group would be pre-installed on the alkynol precursor.

Table 1: Lewis Acid-Mediated Synthesis of 1,4-Oxazepane Derivatives

| Alkynol Precursor | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 12a | 13a | 72% | >19:1 | acs.org |

| 12b | 13b | 68% | >19:1 | acs.org |

| 12e | 13e | 70% | 4:1 | acs.org |

| 12f | 13f | 65% | >19:1 | acs.org |

The substitution pattern on the alkynyl aminol precursor plays a crucial role in determining the reaction outcome. Research into the acid-catalyzed reductive etherification of N-propargyl amino alcohols has provided valuable insights into these substitution effects. rsc.orgrsc.org

It has been observed that the position of the alkyne is critical. While terminal alkynols tend to favor the formation of six-membered morpholine rings via a 6-exo-dig hydroalkoxylation, internal alkynols with alkyl substituents are necessary for the formation of the seven-membered 1,4-oxazepane ring. rsc.orgrsc.org In the case of these internal alkynols, the mechanism is believed to involve an alkyne hydration–cyclization–reduction sequence to yield the oxazepane structure. rsc.org

This finding is directly applicable to the synthesis of 6,6-Dimethyl-1,4-oxazepane. The synthetic precursor would need to be an appropriately substituted internal alkynyl aminol to favor the 7-endo-dig cyclization pathway leading to the desired seven-membered ring. The gem-dimethyl group at the C6 position would influence the conformation of the linear precursor, potentially favoring the cyclization to the oxazepane. The stereoselective synthesis of cis-2,6/2,7-disubstituted oxazepanes has been achieved with high diastereoselectivity using this methodology. rsc.org

Table 2: Influence of Alkyne Position on Cyclization Product

| Alkyne Position | Primary Cyclization Mode | Resulting Heterocycle | Reference |

|---|---|---|---|

| Terminal | 6-exo-dig | Morpholine | rsc.orgrsc.org |

| Internal (Alkyl Substituted) | 7-endo-dig (via hydration) | 1,4-Oxazepane | rsc.orgrsc.org |

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of various unsaturated rings. wikipedia.org This reaction involves the intramolecular metathesis of a diene (a molecule with two double bonds) catalyzed by metal complexes, typically containing ruthenium or molybdenum. wikipedia.org The reaction forms a cycloalkene and a volatile byproduct, usually ethylene, which drives the reaction to completion. wikipedia.org

RCM is particularly useful for synthesizing 5- to 7-membered rings and has been successfully applied to the synthesis of nitrogen and oxygen heterocycles. wikipedia.org To synthesize an unsaturated precursor to 6,6-Dimethyl-1,4-oxazepane, a linear precursor containing two terminal alkene functionalities would be required. One alkene would be attached to the nitrogen atom, and the other would be part of the carbon chain that will form the remainder of the ring, including the C6 position with the gem-dimethyl group.

Upon treatment with a suitable RCM catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, the diene would undergo intramolecular cyclization to form an unsaturated 1,4-oxazepane. Subsequent reduction of the double bond within the ring would then yield the saturated 6,6-Dimethyl-1,4-oxazepane. The functional group tolerance of modern RCM catalysts makes this a viable strategy for complex molecules. wikipedia.org

A more traditional yet effective method for forming the 1,4-oxazepane ring is through intramolecular nucleophilic substitution. This approach typically involves two main strategies:

O-alkylation: An N-protected amino alcohol can be reacted with a reagent containing a leaving group at the appropriate position. The key cyclization step would be an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonating the hydroxyl group, displaces a leaving group (e.g., a halide or a sulfonate ester) on the same molecule to form the C-O bond and close the ring.

N-alkylation: A precursor containing a primary or secondary amine and a leaving group on the carbon chain can undergo intramolecular cyclization. The nitrogen atom acts as the nucleophile, displacing the leaving group to form the C-N bond and the seven-membered ring.

For the synthesis of 6,6-Dimethyl-1,4-oxazepane, a suitable precursor for an O-alkylation strategy would be a compound like N-protected 4-amino-2-methyl-2-(tosyloxymethyl)pentan-1-ol. Alternatively, for an N-alkylation approach, a precursor such as 1-amino-3-(2-bromo-2-methylpropoxy)propane could be envisioned. The success of these reactions can be influenced by factors such as ring strain in the transition state and the conformational preferences of the linear precursor, which are in turn affected by the presence of the gem-dimethyl group.

Brønsted Acid-Catalyzed Intramolecular Etherification Reactions of N-Tethered Bis-alcohols

A significant strategy for the synthesis of 1,4-oxazepanes involves the Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols. eurekaselect.com This method provides a direct route to diversely substituted 1,4-oxazepanes. The reaction proceeds through the formation of a benzylic carbocation, which is a key intermediate in the cyclization process. eurekaselect.com

Researchers have demonstrated that careful control of reaction temperature is crucial for the selective formation of the desired 1,4-oxazepane ring. For instance, using sulfuric acid as a catalyst in p-dioxane, N-tethered bis-alcohols can be cyclized to yield 4,7-disubstituted 1,4-oxazepanes in moderate to good yields. eurekaselect.com The nature of the substituents on the nitrogen-tethered bis-alcohol also plays a critical role in the efficiency and selectivity of the cyclization. eurekaselect.com

In a related approach, chiral 1,4-benzoxazepines have been synthesized via an enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a SPINOL-derived chiral phosphoric acid. acs.orgnih.gov This method affords high yields and enantioselectivities, demonstrating the utility of Brønsted acid catalysis in constructing chiral 1,4-oxazepane-containing systems. acs.orgnih.gov

Cycloaddition and Annulation Reactions

[2+5] Cycloaddition Reactions with Schiff Bases and Anhydrides

The [2+5] cycloaddition reaction between Schiff bases (imines) and cyclic anhydrides is a well-established method for the synthesis of 1,3-oxazepine derivatives. researchgate.netorientjchem.orgresearchgate.net This pericyclic reaction provides a straightforward route to seven-membered heterocyclic rings. orientjchem.org Typically, the reaction is carried out by refluxing the imine and anhydride in a suitable solvent, such as dry benzene (B151609) or toluene. orientjchem.orgresearchgate.net

Various anhydrides, including phthalic, maleic, and succinic anhydrides, have been successfully employed in these cycloaddition reactions to generate a diverse range of oxazepine derivatives. researchgate.netorientjchem.org The reaction is believed to proceed through a concerted dipolar cycloaddition mechanism. The nucleophilic imine attacks the electrophilic carbonyl carbon of the anhydride, forming a dipolar intermediate which then collapses to form the seven-membered ring.

| Reactants | Anhydride | Product | Reference |

| Schiff Base (from aniline and benzaldehyde) | Maleic anhydride | 1,3-oxazepine-4,7-dione derivative | orientjchem.org |

| Imines (from 4-methyl aniline and substituted benzaldehydes) | Tetrachlorophthalic, citraconic, and exo-3,6-epoxy-1,2,3,6-tetra-hydrophthallic anhydride | Novel 1,3-oxazepine derivatives | researchgate.net |

| Schiff Bases (from aromatic aldehydes/ketones and primary aromatic amines) | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic anhydride | 1,3,4,9a-tetrahydrobenzo[e] eurekaselect.comnih.govoxazepin-5(5aH)-one derivatives |

Cascade-Type Cycloaddition Protocols

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. A catalyst-free, mild synthesis of benzo researchgate.netnih.govoxazepane derivatives has been reported through a [6+1] cascade cyclization. nih.gov This method utilizes aminomaleimides and N-alkyl amines, where the cleavage of a C(sp3)-N bond in the N-alkyl amine provides a one-carbon synthon for the cyclization. nih.gov This process allows for the construction of the seven-membered N,O-heterocycle at room temperature and demonstrates a broad substrate scope with good tolerance for various functional groups. nih.gov

Another example involves aza-oxyallyl cations, which have been utilized in [3+4] annulations with 1,4-amphoteric reagents to synthesize 1,4-oxazepane-3-ones. thieme-connect.com This method showcases a new mode of reactivity for aza-oxyallyl cations in constructing seven-membered rings. thieme-connect.com

Transition Metal-Catalyzed Methodologies

C–N Coupling and C–H Functionalization Processes

Transition metal-catalyzed reactions have become powerful tools in the synthesis of heterocyclic compounds. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the key C-N bond required for the 1,4-oxazepane ring. nih.govresearchgate.net These reactions are often followed by an intramolecular cyclization to complete the heterocyclic ring system.

A tandem transformation involving C-N coupling and C-H carbonylation has been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.govresearchgate.net This copper-catalyzed process utilizes phenylamines and allyl halides under a carbon dioxide atmosphere. nih.govresearchgate.net The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.net

Furthermore, transition-metal-catalyzed chelation-assisted C-H functionalization has emerged as a strategy for constructing complex molecules. rsc.org This approach, while not directly applied to this compound in the provided context, represents a growing area in synthetic chemistry with potential applications in the synthesis of related heterocyclic systems.

Copper-Mediated Cyclization Reactions

Copper-catalyzed or -promoted cyclization reactions are frequently employed in the synthesis of nitrogen-containing heterocycles. For instance, the synthesis of 1,4-benzodiazepinones has been achieved through a copper-promoted intra/intermolecular alkene diamination. nih.gov While this example leads to a diazepinone, the underlying principle of copper-mediated cyclization is relevant to the synthesis of other seven-membered heterocycles.

In another application, a copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with amines provides access to functionalized seven-membered azacycles. mdpi.com This reaction proceeds through an intermolecular addition of the amine to the copper-activated triple bond, followed by an intramolecular cyclization. mdpi.com

The Chan-Lam C-N coupling, a copper-catalyzed reaction of boronic acids with amines or alcohols, also serves as a valuable method for constructing the precursors to dibenzodiazepinones and, by extension, could be adapted for oxazepine synthesis. nih.gov

Other Transition Metal-Promoted Ring Closures

The synthesis of 1,4-oxazepane and its derivatives has been significantly advanced by the use of transition metal catalysis, which facilitates efficient ring-closure reactions. Various metals, including palladium, silver, and gold, have been employed to construct the seven-membered ring system through intramolecular cyclizations. mdpi.com

Palladium-catalyzed reactions are prominent in forming C-C and C-heteroatom bonds to create medium-sized rings. mdpi.com For instance, the synthesis of 1,4-benzoxazepine derivatives can be achieved through the ring-opening of strained aziridine molecules coupled with a palladium-catalyzed intramolecular C-N coupling reaction. mdpi.com One specific method involves the reaction of N-tosyl aziridines with 2-iodophenol, which, in the presence of a Pd(0) catalyst, leads to the formation of the benzoxazepine scaffold. mdpi.com

Silver(I) catalysts have also proven effective in synthesizing N,O-heterocycles, including oxazepines. A cascade reaction catalyzed by [Ag(COD)₂]PF₆ combines ring-opening and ring-closing steps between propargyl alcohols and N-tosylaziridines to yield the desired heterocyclic products. mdpi.com This method benefits from the dual activation of both the propargylic alcohol and the aziridine by the silver(I) catalyst, promoting an endo-selective ring closure. mdpi.com

Furthermore, gold's high alkynophilicity is harnessed in the hydroalkoxylation of alkynes to form O-heterocycles. While often leading to smaller rings, conditions can be optimized for the formation of 8-membered rings, and by extension, this approach is relevant for 7-membered systems like oxazepanes. mdpi.com

These transition metal-catalyzed methods offer powerful and versatile routes to the 1,4-oxazepane core, often proceeding under mild conditions with high efficiency. researchgate.net

Multi-Component Reactions (MCRs) for Oxazepane Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgbeilstein-journals.org This approach is particularly valuable for rapidly generating libraries of structurally diverse molecules, such as those containing the 1,4-oxazepane scaffold. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry and has been adapted for the synthesis of various heterocyclic systems, including those with an oxazepine framework. beilstein-journals.orgnih.gov The reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By using bifunctional starting materials, the initial Ugi adduct can undergo subsequent intramolecular reactions to form cyclic structures. For example, a one-pot, three-component reaction between 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide can produce complex oxazepine-quinazolinone bis-heterocyclic scaffolds without the need for a catalyst. nih.gov

Another significant MCR is the Passerini reaction, which can be employed to access oxazepine-related structures. A study focused on developing γ-secretase inhibitors utilized the Passerini reaction of bifunctional salicylaldehydes and isocyanides to synthesize benzodioxepinones, demonstrating the utility of MCRs in modifying existing bioactive scaffolds. beilstein-journals.orgbeilstein-journals.org

The strategic advantage of MCRs lies in their operational simplicity, atom economy, and the ability to construct complex molecules from simple, readily available precursors in a single step. nih.govchemicalpapers.com

Mannich-Type Approaches to 1,4-Oxazepane Derivatives

The Mannich reaction, a classic method for C-C bond formation, involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. This methodology can be extended to intramolecular variants and involve heteroatoms, known as oxa-Mannich reactions, to construct heterocyclic rings. koreascience.kr

While direct Mannich-type syntheses of the 1,4-oxazepane ring are not extensively documented in the provided search results, the principles are applicable. The synthesis of N-Mannich bases from 1,3,4-oxadiazole-2(3H)-thione demonstrates the reaction of a heterocyclic core with formaldehyde and an amine to append an aminomethyl group. nih.gov A similar intramolecular strategy could be envisioned where an amino alcohol is cyclized onto a carbonyl-containing fragment to form the 1,4-oxazepane ring. An intramolecular oxa-Mannich reaction has been used for the efficient synthesis of 1-aminophthalan derivatives, showcasing the potential of this reaction type for forming oxygen and nitrogen-containing rings. koreascience.kr

Stereoselective Synthesis of Chiral 1,4-Oxazepane Derivatives

The development of stereoselective methods for synthesizing chiral 1,4-oxazepanes is of great importance, as the biological activity of such molecules is often dependent on their three-dimensional structure. nih.gov Strategies to control stereochemistry include diastereoselective and enantioselective approaches, as well as the use of precursors from the chiral pool.

Diastereoselective Bromoetherification of Allylic Amines

An efficient method for preparing chiral, polysubstituted 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.govacs.org This reaction typically involves the treatment of a suitably substituted allylic amine with a bromine source.

| Substrate Type | Reaction | Key Feature | Outcome |

| Allylic Amines | Diastereoselective Bromoetherification | Regio- and stereoselective 7-endo cyclization | Chiral polysubstituted 1,4-oxazepanes nih.govacs.org |

Enantioselective Approaches for Substituted Oxazepanes

True enantioselective syntheses of 1,4-oxazepanes involve the use of chiral catalysts or reagents to create a new stereocenter with a preference for one enantiomer. A notable metal-free approach involves the highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. acs.orgnih.govbohrium.com

In this strategy, an achiral oxetane bearing a tethered amine nucleophile undergoes an intramolecular ring-opening reaction. The chiral Brønsted acid catalyst orchestrates the reaction pathway, resulting in the formation of chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol. acs.orgnih.gov This method is effective for a broad range of substrates and provides the products in good to high yields (up to 98%) and with high enantioselectivity (up to 94% ee). acs.orgnih.gov The construction of the seven-membered ring is challenging due to less favorable kinetics and thermodynamics compared to the formation of smaller rings, making this catalytic enantioselective method particularly significant. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Enantioselectivity (ee) |

| Enantioselective Desymmetrization | Chiral Phosphoric Acid | 3-Substituted Oxetanes | Chiral 1,4-Benzoxazepines | Up to 94% acs.orgnih.gov |

Synthesis from Chiral Pool Precursors (e.g., Polymer-Supported Homoserine)

The chiral pool provides a valuable source of enantiomerically pure starting materials for complex synthesis. Homoserine, a naturally occurring amino acid, is an excellent precursor for the synthesis of chiral 1,4-oxazepane derivatives. rsc.orgresearchgate.netnih.gov

In a solid-phase synthesis approach, Fmoc-protected homoserine is immobilized on a Wang resin. rsc.orgnih.gov The resin-bound amino acid is then N-alkylated with 2-bromoacetophenones. Cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) results in the concomitant removal of a silyl protecting group from the hydroxyl function, which then undergoes a cyclization to form the 1,4-oxazepane ring. rsc.orgresearchgate.netnih.gov

This method yields 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. researchgate.netnih.gov However, the cleavage and cyclization process often produces a mixture of inseparable diastereomers. The regioselectivity and stereoselectivity of the cyclization are dependent on the substitution pattern of the starting materials. rsc.orgnih.gov Further steps, such as catalytic hydrogenation, can improve the separability of the resulting diastereomeric products. rsc.orgresearchgate.net

| Chiral Precursor | Synthetic Strategy | Key Reaction | Product |

| Polymer-Supported Homoserine | Solid-Phase Synthesis | TFA/Et₃SiH-mediated cleavage and cyclization | Chiral 1,4-oxazepane-5-carboxylic acids (as diastereomeric mixtures) rsc.orgresearchgate.netnih.gov |

Regioselectivity and Stereoselectivity Control in Oxazepane Synthesis

The strategic placement of substituents on the 1,4-oxazepane ring is a critical aspect of its synthesis, demanding robust control over both regioselectivity and stereoselectivity. Achieving this control is often complex due to the inherent flexibility of the seven-membered ring and the potential for multiple reactive sites.

One effective strategy for controlling regioselectivity in the synthesis of polysubstituted 1,4-oxazepanes is the use of haloetherification reactions. This method relies on a regio- and stereoselective 7-endo cyclization. Mechanistic studies, combining computational analysis and experimental work, have confirmed that the asymmetry of a chiral bromonium intermediate plays a crucial role in directing the regioselectivity of the haloetherification process. acs.org

Furthermore, computational models suggest that the formation of the bromonium intermediate can proceed without a transition state. In such cases, the stereoselectivity of the reaction is primarily dictated by the conformation of the substrate molecule. acs.org This insight allows for the rational design of precursors that favor the formation of the desired stereoisomer. By carefully selecting substrates and reaction conditions, it is possible to prepare tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent control over their regio- and stereochemistry. acs.org

Synthesis of this compound via Specific Precursors

The introduction of a gem-dimethyl group at the C6 position of the 1,4-oxazepane ring requires specific synthetic design and careful selection of precursors. While the broader literature on oxazepane synthesis provides a foundation, the specific methodologies for achieving this substitution pattern are less commonly reported.

Examination of Precursors and Reaction Conditions for Dimethyl Substitution

The synthesis of 6,6-dimethyl-1,4-oxazepane would likely involve precursors that already contain the gem-dimethyl moiety or allow for its introduction during the synthetic sequence. A plausible retrosynthetic analysis would disconnect the 1,4-oxazepane ring to reveal key building blocks. One potential approach involves the cyclization of an amino alcohol precursor containing a neopentyl-like fragment.

For instance, a key intermediate could be a substituted N-(2-hydroxyethyl) derivative of 2,2-dimethyl-3-aminopropan-1-ol. The synthesis of such a precursor would involve the protection of the amino group, followed by etherification or alkylation of the hydroxyl group with a suitable two-carbon synthon, and subsequent deprotection and cyclization.

The reaction conditions for the crucial cyclization step would need to be carefully optimized to favor the 7-membered ring formation over potential side reactions, such as intermolecular condensation or the formation of smaller, more stable rings. This typically involves the use of a suitable base to deprotonate the amine and facilitate nucleophilic attack on an electrophilic carbon, or acid catalysis to activate a leaving group.

Optimization of Reaction Yields and Purity for Specific Derivatives

Achieving high yields and purity in the synthesis of this compound is contingent on the optimization of several reaction parameters. The final step, the formation of the hydrochloride salt, is typically straightforward, involving the treatment of the free base with hydrochloric acid in a suitable solvent. However, the optimization of the preceding steps, particularly the ring-closure reaction, is critical.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Solvents that can stabilize the transition state leading to the desired 7-membered ring are preferred.

Temperature: Reaction temperature can influence the kinetics and thermodynamics of the cyclization, affecting both the yield and the formation of byproducts.

Catalyst/Reagent Concentration: The concentration of reagents, including any catalysts or bases, must be carefully controlled to promote the desired intramolecular reaction and minimize intermolecular side reactions.

Purification Methods: Effective purification techniques, such as column chromatography, crystallization, or distillation, are essential to isolate the 6,6-dimethyl-1,4-oxazepane free base in high purity before its conversion to the hydrochloride salt.

Detailed experimental data on the optimization of these parameters for the specific synthesis of this compound is not extensively available in the public domain, highlighting a potential area for further research and development in the field of heterocyclic chemistry.

Advanced Reaction Mechanisms and Stereochemical Control in 1,4 Oxazepane Synthesis

Mechanistic Investigations of Cyclization Pathways

General methodologies for the synthesis of the 1,4-oxazepane (B1358080) core exist, often involving intramolecular cyclization reactions. These reactions can theoretically proceed through various intermediates and transition states. However, specific studies on 6,6-Dimethyl-1,4-oxazepane (B13288557) hydrochloride are absent.

Role of Intermediates (e.g., Carbocations, Dipolar Intermediates, Radical Cations)

The formation of a seven-membered ring, such as in 1,4-oxazepane, can be envisioned to proceed through several mechanistic pathways. In acid-catalyzed cyclizations, the involvement of carbocation intermediates is a plausible hypothesis. Computational studies on other heterocyclic systems have explored the role of such intermediates in determining reaction outcomes. rsc.orgnih.gov For instance, the stability and subsequent rearrangement of carbocations can dictate the final ring structure. Similarly, dipolar intermediates or radical cations could be involved under different reaction conditions. However, no specific experimental or computational studies have been found that investigate the role of these intermediates in the formation of 6,6-Dimethyl-1,4-oxazepane.

Energetic Considerations and Transition State Analysis

A comprehensive understanding of a reaction mechanism involves the study of its potential energy surface, including the energies of reactants, intermediates, transition states, and products. Such analyses, often performed using computational chemistry, provide insights into the feasibility of a proposed pathway and the factors governing reaction rates and selectivity. While computational studies have been applied to understand the cyclization of other complex molecules, researchgate.net no specific transition state analyses or energetic profiles for the synthesis of 6,6-Dimethyl-1,4-oxazepane have been reported.

Baldwin's Rules and Their Applicability to Seven-Membered Ring Formation

Baldwin's rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions. wikipedia.orgchem-station.com These rules are based on the stereoelectronic requirements for orbital overlap between the reacting centers. For the formation of a seven-membered ring, the rules distinguish between "exo" and "endo" modes of cyclization and the geometry of the atom being attacked ("tet", "trig", or "dig"). libretexts.orgscripps.edu

In the context of synthesizing a 1,4-oxazepane, a 7-exo-tet cyclization (intramolecular nucleophilic attack of an oxygen or nitrogen on a tetrahedral carbon) would be a favored process according to Baldwin's rules. Conversely, a 7-endo-tet cyclization is generally disfavored. While these rules provide a general predictive framework, their specific application and any potential deviations for the synthesis of 6,6-Dimethyl-1,4-oxazepane have not been experimentally or theoretically verified in the available literature. It is also important to note that exceptions to Baldwin's rules exist, particularly in reactions involving cations or larger atoms. wikipedia.orgdntb.gov.ua

Stereochemical Outcomes and Factors Influencing Selectivity

The stereochemistry of the 1,4-oxazepane ring is a critical aspect, particularly for its potential applications. The presence of substituents can lead to the formation of various stereoisomers.

Substrate-Controlled Diastereoselection

In the absence of external chiral sources, the stereochemical outcome of a reaction is often controlled by the existing stereocenters in the starting material. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in stereoselective synthesis. For the synthesis of substituted 1,4-oxazepanes, the stereochemistry of the acyclic precursor would be expected to influence the conformation of the transition state during cyclization, thereby favoring the formation of one diastereomer over others. However, no studies specifically detailing the substrate-controlled diastereoselection in the synthesis of 6,6-Dimethyl-1,4-oxazepane were found.

Influence of Substituents on Regio- and Stereoselectivity

Substituents on the acyclic precursor can have a profound impact on both the regioselectivity (where the ring closes) and the stereoselectivity of the cyclization reaction. The gem-dimethyl group at the 6-position of the target compound is of particular interest. Steric hindrance from this group could influence the preferred conformation for cyclization, potentially leading to high stereoselectivity. Furthermore, electronic effects of other substituents on the precursor could direct the cyclization to a specific atom, thus controlling the regioselectivity. While the influence of substituents is a well-established principle in organic synthesis, specific research detailing the effects of the 6,6-dimethyl substitution pattern on the regio- and stereoselective synthesis of the 1,4-oxazepane ring is not available.

Control over Exo vs. Endo Cyclization Pathways

The formation of the seven-membered 1,4-oxazepane ring via intramolecular cyclization requires careful control over the reaction pathway to ensure the desired regioselectivity. The key challenge lies in directing the reaction towards the formation of the seven-membered ring (a 7-endo process) in competition with the potential formation of a six-membered ring (a 6-exo process). The outcome is governed by a combination of factors including the reaction mechanism, substrate geometry, and the specific atoms involved, often generalized by Baldwin's Rules for ring closure.

According to Baldwin's rules, for nucleophilic and radical cyclizations, both 6-exo and 7-endo pathways involving trigonal carbons (trig) are generally considered favorable processes. stackexchange.com This implies that there is no strong intrinsic preference, and the selectivity between the two pathways is often dictated by subtle energetic differences in the transition states. Consequently, the choice of synthetic strategy is critical in guiding the cyclization.

For instance, in the synthesis of polysubstituted chiral 1,4-oxazepanes, a regio- and stereoselective 7-endo cyclization can be achieved through haloetherification. nih.govacs.org This method relies on the formation of a chiral bromonium intermediate, where the stereoselectivity is primarily controlled by the substrate's conformation. nih.gov In other contexts, such as radical cyclizations, the balance is also delicate. While 6-exo cyclizations are often kinetically favored, a 7-endo pathway can be promoted if the resulting radical intermediate is stabilized, for example, by an adjacent heteroatom. stackexchange.com The regiochemical outcome can also be manipulated by substrate design; studies on related systems have shown that the positional change of a carbonyl group within the linear precursor can shift the reaction preference from a 6-exo to a 7-endo cyclization. nih.gov Similarly, the formation of benzo[b] nih.govnih.govoxazepine derivatives via an alkynylketimine intermediate proceeds through a favored 7-endo-dig cyclization. rsc.org

The table below summarizes key factors that influence the regiochemical outcome of cyclization in the synthesis of 1,4-oxazepanes and related heterocycles.

| Influencing Factor | Favored Pathway | Rationale / Example |

| Reaction Mechanism | 7-endo | Haloetherification reactions can be designed to proceed selectively through a 7-endo pathway to yield 1,4-oxazepanes. nih.gov |

| Intermediate Stability | 7-endo | In radical reactions, the formation of a more stable radical intermediate, such as one stabilized by a heteroatom, can favor the 7-endo closure over the 6-exo alternative. stackexchange.com |

| Substrate Structure | 7-endo | Strategic placement of functional groups, like a carbonyl, can alter the transition state energies to favor the 7-endo pathway. nih.gov |

| Hybridization of Electrophile | 7-endo | Cyclization onto a triple bond (sp-hybridized carbon) in an alkynylketimine intermediate readily undergoes a 7-endo-dig closure. rsc.org |

Protonation and Cleavage Mechanisms in Solid-Phase Synthesis

The synthesis of 1,4-oxazepane derivatives on a solid support is a powerful strategy that facilitates purification and handling of intermediates. The final step in such a synthesis is the cleavage of the target molecule from the resin. For 1,4-oxazepanes attached via common acid-labile linkers (e.g., Wang resin), this is typically achieved by acidolysis, most commonly with trifluoroacetic acid (TFA). nih.govrsc.org

The cleavage mechanism begins with the protonation of an oxygen atom in the linker that connects the oxazepane derivative to the solid support. For instance, in a Wang resin, the ether oxygen of the benzyl-type linker is protonated by the strong acid (TFA). This protonation turns the linker into a good leaving group. The C-O bond connecting the molecule to the resin is then cleaved, releasing the desired product into solution. This cleavage can proceed via an SN1-type mechanism, where the departure of the resin forms a resonance-stabilized benzylic carbocation. This reactive carbocation is subsequently quenched by a nucleophile present in the cleavage cocktail.

A critical aspect of solid-phase cleavage is the use of "scavengers" in the cleavage cocktail. acs.org During the synthesis, acid-labile protecting groups (e.g., tert-butyl on an alcohol or Boc on an amine) are often used. Upon treatment with TFA, these groups are also removed, generating highly reactive carbocations (e.g., the tert-butyl cation). These cations can re-attach to nucleophilic sites on the target molecule, leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage mixture to trap these reactive carbocations before they can cause side reactions. acs.org

In the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a cleavage cocktail of TFA and triethylsilane (Et₃SiH) in dichloromethane (B109758) (CH₂Cl₂) is employed. nih.govrsc.org Here, TFA acts as the cleavage agent, while triethylsilane serves as a scavenger. The triethylsilane effectively reduces the tert-butyl cations to isobutane, preventing unwanted alkylation of the final product.

The table below details the components of a typical cleavage cocktail used in the solid-phase synthesis of 1,4-oxazepanes.

| Reagent | Function | Mechanism of Action |

| Trifluoroacetic Acid (TFA) | Cleavage Agent | Protonates the acid-labile linker, initiating the cleavage of the product from the resin. rsc.orgsigmaaldrich.com |

| Triethylsilane (Et₃SiH) | Scavenger | Acts as a hydride donor to reduce reactive carbocations (e.g., from protecting groups) generated during acidolysis, preventing side reactions. nih.govrsc.org |

| Dichloromethane (CH₂Cl₂) | Solvent | Swells the resin and solubilizes the reagents and the cleaved product. nih.govspringerprofessional.de |

| Water / Thioanisole | Scavengers | Can be added to trap other types of reactive intermediates or to help suppress various side reactions during cleavage. acs.org |

Structural and Conformational Analysis of 1,4 Oxazepane Systems

Conformational Preferences of the Seven-Membered 1,4-Oxazepane (B1358080) Ring

The seven-membered ring of 1,4-oxazepane is not planar and, to minimize torsional and angle strain, exists in several puckered, low-energy conformations. These are primarily variations of chair and boat forms, analogous to the well-studied cyclohexane (B81311) and 1,4-diazepane systems.

Like other seven-membered rings, the 1,4-oxazepane scaffold can theoretically exist in a variety of conformations, with the most stable forms being the chair, boat, and twist-boat. Computational and experimental studies on related heterocyclic systems suggest a complex potential energy surface with multiple local minima.

Chair Conformation: This conformation is often the most energetically favorable for 1,4-oxazepane derivatives. nih.gov It minimizes unfavorable non-bonded interactions, providing a stable arrangement for the ring atoms.

Boat and Twist-Boat Conformations: Boat conformations are generally higher in energy due to steric hindrance, particularly flagpole interactions. However, the ring can twist from a pure boat form to a more stable twist-boat conformation, which alleviates some of this strain. nih.gov Studies on the closely related N,N-disubstituted-1,4-diazepane ring system have shown that it can adopt a twist-boat conformation as its low-energy state. nih.gov The relative stability between the chair and twist-boat forms in 1,4-oxazepanes can be influenced by the nature and position of substituents.

| Conformation | Key Structural Features | Relative Stability |

|---|---|---|

| Chair | Generally the most stable, lowest energy conformation. Minimizes torsional and steric strain. | Most Favorable |

| Twist-Boat | More stable than the pure boat form. Relieves flagpole interactions. | Intermediate |

| Boat | Higher energy due to steric strain from flagpole interactions. | Least Favorable |

The precise three-dimensional structure and preferred conformation of 1,4-oxazepane derivatives in solution are most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as the Nuclear Overhauser Effect (NOE) are particularly powerful for this purpose. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. By identifying which protons show NOE correlations, a map of through-space proximities can be constructed, allowing for the deduction of the molecule's conformation.

In a study on chiral 1,4-oxazepane-5-carboxylic acids, researchers utilized detailed analysis of ¹H–¹H coupling constants and NOE correlations to determine both the conformation and relative configuration of the molecule. nih.gov The analysis of vicinal coupling constants, combined with the observed NOE signals, provided conclusive evidence that the 1,4-oxazepane ring existed predominantly in the most stable chair conformation. nih.gov This experimental approach is critical for validating the conformations predicted by computational models.

Influence of Dimethyl Substitution at C6 on Ring Conformation and Flexibility

The presence of a gem-dimethyl group at the C6 position of the 1,4-oxazepane ring has a profound impact on its conformational preferences and flexibility. This phenomenon is known as the Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.orglucp.net

Analysis of Chirality and Diastereomerism in Oxazepane Derivatives

Chirality is a key consideration in the study of substituted 1,4-oxazepane derivatives. While the parent compound 6,6-Dimethyl-1,4-oxazepane (B13288557) is achiral due to the plane of symmetry passing through the O1, N4, and C6 atoms, the introduction of substituents at other positions on the ring can create one or more stereocenters.

For instance, substitution at C2, C3, C5, or C7 can render the molecule chiral. If a synthesis produces a 1,4-oxazepane derivative with two or more stereocenters, a mixture of diastereomers can be formed. rsc.org For example, the preparation of certain 1,4-oxazepane-5-carboxylic acids bearing stereocenters at both C2 and C5 resulted in the formation of diastereomeric mixtures. nih.govrsc.org The distinct spatial arrangement of substituents in diastereomers gives them different physical and chemical properties.

Since diastereomers have different physical properties, they can be separated using standard laboratory techniques. Common methods for separating diastereomeric mixtures of oxazepane derivatives include:

Chromatography: Techniques such as column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC) are often effective. The different polarities and shapes of the diastereomers cause them to interact differently with the stationary phase, leading to their separation.

Crystallization: Fractional crystallization can be employed if the diastereomers have sufficiently different solubilities in a particular solvent system. One diastereomer may crystallize out of solution, leaving the other in the mother liquor.

The success of these separations can depend on the specific substituents on the oxazepane ring. In some reported syntheses of 1,4-oxazepane derivatives, the initial diastereomeric mixtures proved difficult to separate. rsc.org However, subsequent chemical modification of the molecules, such as the catalytic hydrogenation of a nitro group to an aniline, altered their physical properties and significantly improved the separability of the resulting diastereomers. rsc.org

Hydrogen Bonding Networks within Oxazepane Structures

In the solid state, the crystal structure of 6,6-Dimethyl-1,4-oxazepane hydrochloride is expected to be heavily influenced by hydrogen bonding. As a hydrochloride salt, the secondary amine at the N4 position is protonated, forming a positively charged ammonium (B1175870) group (N4-H₂⁺). This group is a strong hydrogen bond donor.

The primary hydrogen bond acceptor is the chloride anion (Cl⁻). Therefore, the dominant intermolecular interaction in the crystal lattice will be a strong N-H⁺···Cl⁻ hydrogen bond . This interaction organizes the cations and anions into a stable, repeating three-dimensional network.

Weak C-H···O hydrogen bonds, where a C-H bond on one molecule interacts with the ring oxygen atom of a neighboring molecule.

Weak C-H···Cl⁻ interactions, involving hydrogen atoms from the carbon backbone and the chloride anion.

These collective interactions define the crystal packing, influencing properties such as melting point, solubility, and stability.

Advanced Spectroscopic Elucidation of 1,4 Oxazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state. For 6,6-Dimethyl-1,4-oxazepane (B13288557) hydrochloride, various NMR techniques are employed to map out the complete atomic framework.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the initial and most direct insight into the chemical environment of each atom in the molecule. The hydrochloride form ensures that the amine is protonated, influencing the chemical shifts of adjacent nuclei.

¹H NMR Spectroscopy: The proton spectrum of 6,6-Dimethyl-1,4-oxazepane hydrochloride is expected to show distinct signals for the methyl groups and the different methylene (B1212753) (CH₂) groups within the seven-membered ring. The gem-dimethyl groups at the C6 position are chemically equivalent and would appear as a sharp singlet. The methylene protons on the heterocyclic ring (C2, C3, C5, and C7) would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with neighboring protons. The protons on carbons adjacent to the positively charged nitrogen (C5 and C7) and the oxygen (C2) will be deshielded and appear at a lower field. The N-H proton would likely appear as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. For this symmetric molecule, five distinct signals are anticipated: one for the two equivalent methyl carbons, one for the quaternary carbon (C6), and three for the pairs of methylene carbons (C2/C7 and C3/C5). The carbons bonded to heteroatoms (C2, C7, C3, C5) are expected to resonate at lower fields compared to typical alkanes, with those adjacent to oxygen appearing further downfield than those adjacent to nitrogen.

Predicted NMR Spectral Data for this compound

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the types of atoms present, 2D NMR techniques are indispensable for confirming how they are connected.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 6,6-Dimethyl-1,4-oxazepane, COSY would show correlations between the protons on C2 and C3, and between C5 and the N-H protons, confirming the sequence of these atoms in the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. researchgate.net This technique would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. researchgate.net For instance, the methyl protons at C6 would show an HMBC correlation to the quaternary C6 and the methylene C5 and C7 carbons. This is vital for piecing together the entire carbon skeleton and confirming the placement of the gem-dimethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the molecule's preferred conformation and stereochemistry. In a flexible seven-membered ring like oxazepane, NOESY can reveal through-space interactions between protons on different parts of the ring, helping to define its chair-like or boat-like conformations.

¹⁵N NMR Analysis for Nitrogen Environments

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of nitrogen atoms. ipb.pt For this compound, the nitrogen is present as a secondary ammonium (B1175870) ion. The ¹⁵N chemical shift would be significantly different from that of a neutral secondary amine, typically shifted downfield due to the deshielding effect of protonation. researchgate.net This measurement can be performed using direct detection or, more commonly, via inverse-detected experiments like HMBC optimized for ¹H-¹⁵N correlations, which offers much higher sensitivity. nih.govresearchgate.net

Solid-State NMR Applications for Oxazepane Conformation in Solid State

Molecules can adopt different conformations in the solid state compared to in solution. Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure of crystalline or amorphous solids. acs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C and ¹⁵N spectra of the solid compound. iastate.edunih.gov By analyzing the chemical shifts and using advanced techniques to measure internuclear distances and torsion angles, ssNMR can determine the precise conformation of the oxazepane ring in its crystalline hydrochloride salt form. This can reveal subtle structural details, such as bond angles and intermolecular interactions within the crystal lattice, that are averaged out in solution. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

The most prominent features would include:

N-H Stretching: A broad and strong absorption band in the region of 2700-3300 cm⁻¹ is characteristic of the N-H⁺ stretching vibration in an ammonium salt.

C-H Stretching: Absorptions between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretching: A strong, sharp band between 1050 and 1150 cm⁻¹ is indicative of the C-O-C ether linkage stretching vibration. uobabylon.edu.iqresearchgate.net

C-N Stretching: The C-N stretching vibration of the aliphatic amine would appear in the 1020-1250 cm⁻¹ region.

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ would correspond to the N-H bending vibration.

Characteristic IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution MS, Tandem MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact elemental formula of the molecular ion. For the free base form (C₇H₁₅NO), the expected exact mass would be precisely measured, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: In electron ionization (EI) MS, the molecular ion of the free base would be observed. The fragmentation of cyclic amines and ethers is well-characterized. miamioh.edu Key fragmentation pathways for 6,6-Dimethyl-1,4-oxazepane would likely involve:

Alpha-Cleavage: The most common fragmentation for amines and ethers is cleavage of the bond adjacent (alpha) to the heteroatom. whitman.edunih.gov This could involve the loss of a methyl radical (•CH₃) from the C6 position to form a stable iminium or oxonium ion.

Ring Cleavage: The seven-membered ring can undergo cleavage, often initiated at the C-C bonds beta to the heteroatoms, leading to the loss of neutral molecules like ethene. whitman.eduresearchgate.net This results in characteristic fragment ions that help to piece together the original ring structure.

Tandem Mass Spectrometry (MS/MS): In techniques like ESI-MS coupled with tandem MS, the protonated molecule [M+H]⁺ is selected and fragmented. This controlled fragmentation allows for a more detailed mapping of the molecule's structure. The resulting product ions would provide clear evidence for the sequence and connectivity of the atoms within the oxazepane ring.

Predicted Mass Spectrometry Fragmentation for 6,6-Dimethyl-1,4-oxazepane (Free Base)

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. shu.ac.uk When a molecule absorbs this radiation, electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orgrsc.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic energy levels. wikipedia.org

For saturated compounds like this compound, which lack π-bonds, the possible electronic transitions are limited to the excitation of electrons from sigma (σ) bonding orbitals and non-bonding (n) orbitals (lone pairs) into anti-bonding sigma (σ*) orbitals. shu.ac.uk

The primary electronic transitions available to this molecule are:

σ → σ transitions:* These involve exciting an electron from a σ bonding orbital to a σ* anti-bonding orbital. libretexts.org These are high-energy transitions because σ bonds are very stable. Consequently, they absorb light of very short wavelengths, typically in the vacuum ultraviolet region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. libretexts.orgelte.hu For example, the σ → σ* transition in ethane (B1197151) occurs at 135 nm. wikipedia.org

n → σ transitions:* These transitions promote an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a σ* anti-bonding orbital. wikipedia.org These transitions are of lower energy than σ → σ* transitions and typically occur in the 150-250 nm range. shu.ac.uk The presence of heteroatoms with lone pairs in 6,6-Dimethyl-1,4-oxazepane makes this type of transition possible. However, in the hydrochloride salt form, the nitrogen atom's lone pair is protonated, which significantly lowers its energy and makes its participation in an n → σ* transition highly unlikely within the accessible UV range. The lone pairs on the oxygen atom, however, remain available for such a transition.

Conjugation: The term "conjugation" refers to systems of alternating single and multiple bonds. In conjugated molecules, the π-orbitals overlap, creating a delocalized system of electrons. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, less energy is required for electronic excitation, and the molecule absorbs light at longer wavelengths (a bathochromic shift). libretexts.org

The structure of 6,6-Dimethyl-1,4-oxazepane is fully saturated, meaning it contains only single bonds and lacks any π-electrons. Therefore, there is no electronic conjugation within the molecule. The absence of conjugation means that high-energy σ → σ* and n → σ* transitions are the only ones possible, confirming that the compound will not absorb light in the near-UV or visible spectrum and is therefore colorless. libretexts.org

Table 1: Typical Electronic Transitions in Saturated 1,4-Oxazepane (B1358080) Derivatives

| Transition Type | Orbitals Involved | Typical Wavelength (λmax) | Required Molecular Feature |

| σ → σ | σ (bonding) → σ (anti-bonding) | < 200 nm | Sigma (σ) bonds (e.g., C-C, C-H, C-N, C-O) |

| n → σ | n (non-bonding) → σ (anti-bonding) | 150 - 250 nm | Atoms with lone pairs (e.g., Oxygen, Nitrogen) |

Chiroptical Spectroscopy (ORD, CD) for Chiral Oxazepanes

Chiroptical spectroscopy encompasses techniques that provide information about the three-dimensional structure of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. While 6,6-Dimethyl-1,4-oxazepane is an achiral molecule due to its plane of symmetry, derivatives of 1,4-oxazepane can be synthesized as single enantiomers, making them suitable for analysis by these methods. nih.govrsc.org The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). egyankosh.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. springerprofessional.de When plane-polarized light passes through a chiral substance, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Linearly polarized light can be considered a combination of equal parts left- and right-circularly polarized light. A chiral molecule will absorb one of these circularly polarized components more than the other at certain wavelengths. egyankosh.ac.in A CD spectrum plots this difference in absorption (ΔA = A_left - A_right) against wavelength. A CD signal is only observed at wavelengths where the molecule absorbs light.

The Cotton Effect: The combined phenomenon of anomalous optical rotatory dispersion and circular dichroism in the vicinity of a chromophore's absorption band is known as the Cotton Effect. egyankosh.ac.inspringerprofessional.de For a chiral 1,4-oxazepane derivative, a Cotton effect could theoretically be observed corresponding to the n → σ* electronic transition of the oxygen atom's lone pair. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule near the chromophore. This relationship allows for the determination of the absolute configuration of chiral molecules by applying empirical rules, such as the octant rule for ketones, which correlates the spatial arrangement of substituents to the sign of the observed Cotton effect. springerprofessional.deresearchgate.net

The application of ORD and CD to chiral oxazepanes can provide invaluable information regarding their absolute configuration and conformational preferences in solution, details that are not accessible through other common spectroscopic techniques like NMR or mass spectrometry.

Table 2: Comparison of ORD and CD Spectroscopy

| Feature | Optical Rotatory Dispersion (ORD) | Circular Dichroism (CD) |

| Phenomenon Measured | Variation of optical rotation with wavelength. | Differential absorption of left- and right-circularly polarized light. egyankosh.ac.in |

| Spectral Appearance | A curve that can be positive or negative, showing peaks and troughs (anomalous dispersion) near an absorption band. | A positive or negative peak centered at the wavelength of maximum absorption (λmax). |

| Information Provided | Stereochemical analysis, determination of absolute configuration, conformational analysis. springerprofessional.de | Determination of absolute configuration, studies of molecular conformation, analysis of secondary structure in biomolecules. nih.gov |

| Requirement | Chiral molecule. | Chiral molecule with a chromophore that absorbs light. egyankosh.ac.in |

Computational Chemistry and Theoretical Studies on 1,4 Oxazepanes

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties of molecules. For 6,6-dimethyl-1,4-oxazepane (B13288557) hydrochloride, DFT calculations would provide a fundamental understanding of its molecular and electronic characteristics.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 6,6-dimethyl-1,4-oxazepane hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net

The presence of the gem-dimethyl group at the C6 position would significantly influence the puckering of the seven-membered oxazepane ring. The hydrochloride form implies that the nitrogen atom at the 4-position is protonated, which would further affect the geometry and electronic distribution within the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This table is illustrative and not based on actual published data for this specific compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | ~1.46 Å |

| N1-C7 | ~1.48 Å | |

| C6-C7 | ~1.54 Å | |

| C5-C6 | ~1.54 Å | |

| O4-C5 | ~1.44 Å | |

| C3-O4 | ~1.44 Å | |

| N1-H (protonated) | ~1.02 Å | |

| Bond Angle | C7-N1-C2 | ~115° |

| C5-C6-C7 | ~112° | |

| C3-O4-C5 | ~114° |

Electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the effects of the electronegative oxygen and protonated nitrogen atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netirjweb.com

For this compound, the HOMO would likely be localized around the oxygen atom and adjacent carbons, while the LUMO would be centered on the protonated nitrogen and its neighboring atoms, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data for this specific compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 7.0 |

A significant HOMO-LUMO gap would suggest that this compound is a relatively stable compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For the protonated 6,6-dimethyl-1,4-oxazepane, the region around the N-H group would be strongly positive (blue), making it a likely site for interaction with nucleophiles. The area around the oxygen atom would exhibit a negative potential (red).

Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. This would be particularly useful in analyzing any intramolecular interactions that stabilize the conformation of the oxazepane ring.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of space. It is used to visualize the location of chemical bonds and lone pairs of electrons. An ELF analysis of this compound would clearly show the covalent bonds forming the ring structure, the C-H and C-C bonds of the methyl groups, and the lone pairs on the oxygen atom.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

The seven-membered 1,4-oxazepane (B1358080) ring is inherently flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. lookchem.comnih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For 6,6-dimethyl-1,4-oxazepane, the bulky gem-dimethyl group would impose significant steric constraints, likely favoring certain conformations over others.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the oxazepane ring over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the transitions between them, providing a detailed picture of the ring's flexibility. It is plausible that the 6,6-dimethyl substitution would lead to a more rigid ring structure compared to the unsubstituted 1,4-oxazepane.

Prediction of Spectroscopic Parameters

Computational chemistry provides robust methods for predicting spectroscopic parameters, which are crucial for structural elucidation. Density Functional Theory (DFT) is a common approach for calculating properties that correlate with experimental spectra.

For instance, in studies of complex benzimidazole-fused 1,4-oxazepines, molecular structures calculated using the B3LYP/6–31 G(d, p) method have shown excellent agreement with data from X-ray crystallography. mdpi.comresearchgate.net This level of theoretical accuracy supports the interpretation of complex NMR and other spectroscopic data. Furthermore, these calculations can determine charge distributions via the natural bond orbital (NBO) method and map regions of electrophilic and nucleophilic reactivity using a molecular electrostatic potential (MEP) map. mdpi.comresearchgate.net

For the specific compound 6,6-Dimethyl-1,4-oxazepane, in silico tools can predict parameters related to its behavior in ion mobility-mass spectrometry. The predicted Collision Cross Section (CCS) is one such parameter, which provides information about the molecule's size, shape, and charge in the gas phase. uni.lumdpi.com Machine learning algorithms trained on extensive experimental data are increasingly used to generate these predictions with high accuracy. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 130.12265 | 122.7 |

| [M+Na]+ | 152.10459 | 126.3 |

| [M-H]- | 128.10809 | 124.6 |

| [M+NH4]+ | 147.14919 | 141.6 |

| [M+K]+ | 168.07853 | 130.0 |

| [M+H-H2O]+ | 112.11263 | 117.1 |

| [M+HCOO]- | 174.11357 | 139.3 |

Reaction Pathway Simulations and Transition State Identification

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational simulations allow for the exploration of reaction pathways and the identification of high-energy transition states.